molecular formula C2F3NOS B14553500 Trifluoromethanesulfinyl cyanide CAS No. 61951-27-7

Trifluoromethanesulfinyl cyanide

Cat. No.: B14553500
CAS No.: 61951-27-7
M. Wt: 143.09 g/mol
InChI Key: OBWBUBFDULJYBV-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinyl cyanide (CF₃S(O)CN) is a specialized organosulfur compound that serves as a critical intermediate in synthesizing high-value fluorinated compounds. Its structure comprises a trifluoromethyl group (CF₃) bonded to a sulfinyl moiety (S=O) and a cyanide (CN) group. The compound’s utility lies in its dual electrophilic reactivity: the sulfinyl group facilitates nucleophilic substitutions, while the cyanide group enables nitrile-based coupling or cyclization reactions .

A 2022 patent by Gharda Chemicals Limited emphasizes the importance of synthesizing this compound with high purity (>99%), as impurities in CF₃S(O)CN directly compromise the quality of downstream products, such as pharmaceuticals and agrochemicals. The disclosed method achieves this via a solvent-free, environmentally friendly process, yielding >85% efficiency .

Properties

CAS No.

61951-27-7

Molecular Formula

C2F3NOS

Molecular Weight

143.09 g/mol

IUPAC Name

trifluoromethylsulfinylformonitrile

InChI

InChI=1S/C2F3NOS/c3-2(4,5)8(7)1-6

InChI Key

OBWBUBFDULJYBV-UHFFFAOYSA-N

Canonical SMILES

C(#N)S(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethanesulfinyl cyanide can be synthesized through several methods. One common approach involves the chlorination of trifluoromethanesulfonic acid, followed by the reaction with sodium cyanide. Another method includes the oxidation of trifluoromethanesulfonyl chloride with appropriate oxidizing agents . These processes typically require controlled reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and oxidation processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulfinyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound include trifluoromethanesulfonyl derivatives, sulfinyl compounds, and various substituted cyanides .

Mechanism of Action

The mechanism of action of trifluoromethanesulfinyl cyanide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethyl group enhances its reactivity by stabilizing the transition state during chemical reactions. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Molecular Formula : CClF₃O₂S vs. CF₃S(O)CN (inferred for sulfinyl cyanide).
  • Functional Groups : Sulfonyl (SO₂) and chloride (Cl) vs. sulfinyl (SO) and cyanide (CN).
  • Reactivity : CF₃SO₂Cl is a potent electrophile widely used in trifluoromethylation reactions. In contrast, CF₃S(O)CN’s cyanide group enables nucleophilic additions (e.g., forming C–C bonds) .
Inorganic Cyanides (e.g., NaCN, KCN)
  • Stability: CF₃S(O)CN is more stable than inorganic cyanides, which readily release toxic HCN in acidic conditions.
  • Applications: Inorganic cyanides are used in metallurgy and electroplating, whereas CF₃S(O)CN is reserved for precision organic synthesis .

Physicochemical Properties

Compound Molecular Weight Boiling Point Density (g/mL) Key Applications
Trifluoromethanesulfinyl cyanide Not reported Not reported Not reported Pharmaceutical intermediates
Trifluoromethanesulfonyl chloride 168.52 29–32°C 1.583 Trifluoromethylation reagent
Sodium cyanide (NaCN) 49.01 1,496°C 1.60 Gold extraction, organic synthesis

Note: Data gaps for CF₃S(O)CN highlight the need for further experimental characterization.

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